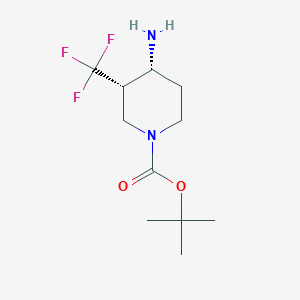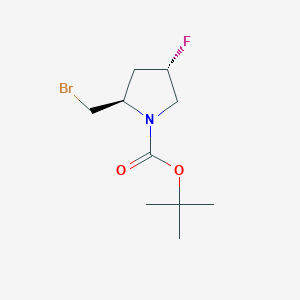
2-Chloro-N-ethyl-N-(3-(trifluoromethoxy)benzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-ethyl-N-(3-(trifluoromethoxy)benzyl)acetamide is an organic compound that contains a trifluoromethoxy group, which is known for its significant impact on the chemical and physical properties of molecules
Méthodes De Préparation
The synthesis of 2-Chloro-N-ethyl-N-(3-(trifluoromethoxy)benzyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethoxy)benzyl chloride with N-ethylacetamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to yield the desired product .
Analyse Des Réactions Chimiques
2-Chloro-N-ethyl-N-(3-(trifluoromethoxy)benzyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of carboxylic acids.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Applications De Recherche Scientifique
2-Chloro-N-ethyl-N-(3-(trifluoromethoxy)benzyl)acetamide has several scientific research applications:
Pharmaceuticals: The trifluoromethoxy group is known to enhance the bioavailability and metabolic stability of drug molecules. This compound can be used as an intermediate in the synthesis of pharmaceutical agents.
Agrochemicals: It can be used in the development of herbicides and pesticides due to its potential biological activity.
Materials Science: The compound’s unique chemical properties make it useful in the synthesis of advanced materials with specific characteristics.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-ethyl-N-(3-(trifluoromethoxy)benzyl)acetamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
2-Chloro-N-ethyl-N-(3-(trifluoromethoxy)benzyl)acetamide can be compared with other compounds containing trifluoromethoxy groups, such as:
2-Chloro-N-ethyl-N-(4-(trifluoromethoxy)benzyl)acetamide: Similar structure but with the trifluoromethoxy group in a different position, which can affect its reactivity and biological activity.
2-Chloro-N-ethyl-N-(3-(trifluoromethyl)benzyl)acetamide:
Propriétés
IUPAC Name |
2-chloro-N-ethyl-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO2/c1-2-17(11(18)7-13)8-9-4-3-5-10(6-9)19-12(14,15)16/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFVGJQCDBECMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)OC(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Bromo-5H,6H,7H,8H,9H-pyrido[2,3-d]azepine](/img/structure/B8219166.png)
![tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B8219167.png)






